![molecular formula C11H23Cl2N3O B1441802 4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride CAS No. 1219960-59-4](/img/structure/B1441802.png)
4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride
Overview
Description
4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride, also known as 4-PEP, is an organic compound with a unique molecular structure. It is a white crystalline powder that is soluble in water and has a molecular weight of 326.8 g/mol. 4-PEP is an important intermediate in the synthesis of a variety of pharmaceuticals, such as drugs used to treat depression and Alzheimer’s disease. It is also used in the production of polymers, dyes, and other compounds.
Scientific Research Applications
Molecular Design and Therapeutic Uses
4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride, as part of the piperazine family, holds significant importance in the rational design of drugs. Piperazine derivatives have been recognized for their wide therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The substitution pattern on the piperazine nucleus greatly influences the medicinal potential of the resultant molecules. The versatility of the piperazine ring allows it to act as a flexible building block for drug discovery, with the potential for modifications to impact pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Antimycobacterial Applications
Piperazine derivatives have also shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules have been detailed, highlighting the importance of piperazine as a crucial building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacophoric Contributions
Arylcycloalkylamines, like phenyl piperidines and piperazines, constitute key pharmacophoric groups in several antipsychotic agents. Studies indicate that the arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. This underlines the importance of specific pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, in determining the selectivity and potency of synthesized agents at these receptors (Sikazwe et al., 2009).
Synthetic and Pharmaceutical Applications
The piperazine nucleus, along with morpholine, shows a broad spectrum of pharmaceutical applications. Recent years have seen the development of various new methods for synthesizing derivatives of these compounds, revealing their potent pharmacophoric activities. This has led to a growing interest in the synthetic approaches and pharmacological potential of piperazine and morpholine analogues (Al-Ghorbani Mohammed et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other piperidine derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride . .
properties
IUPAC Name |
4-(2-piperidin-2-ylethyl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-4-10-3-1-2-5-12-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWYWKGUPMCPEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCNC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Piperidinyl)ethyl]-2-piperazinone dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)
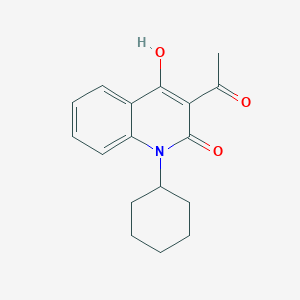

![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)
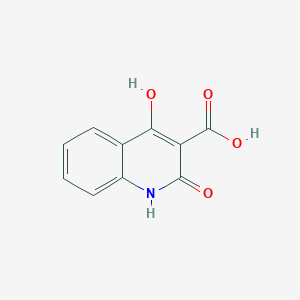
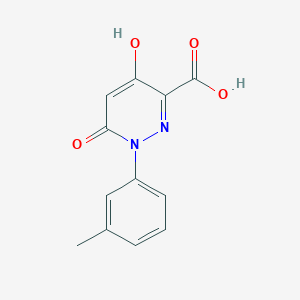
![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)
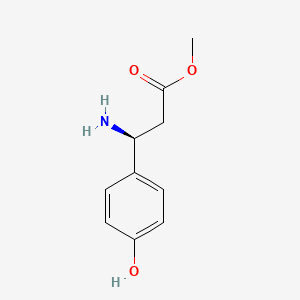
![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)
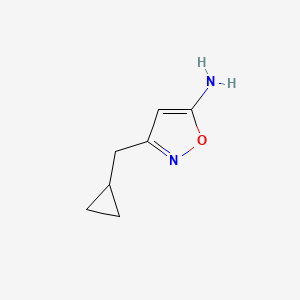
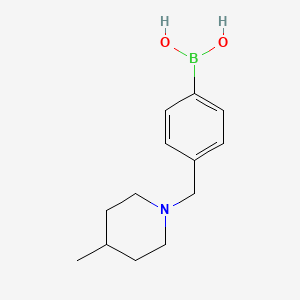
![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)
